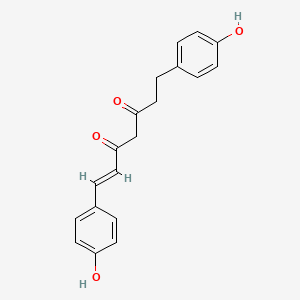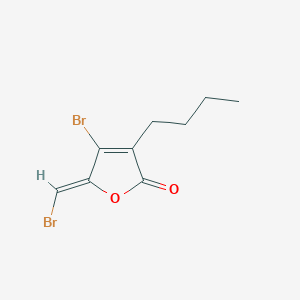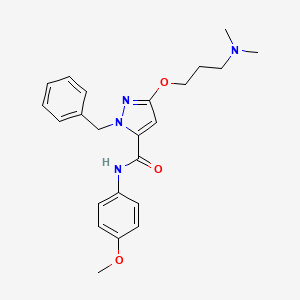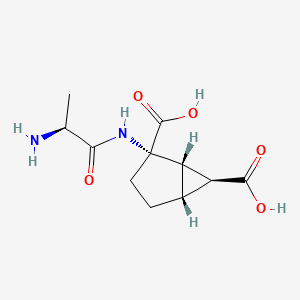![molecular formula C26H35NO4 B1243461 (9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol](/img/structure/B1243461.png)
(9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lythranidine is a piperidine alkaloid and a piperidine alkaloid fundamental parent.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis:
- Nguyen et al. (2017) studied the crystal structure of a macrocyclic compound similar in structure to the requested compound, providing insights into the molecular geometry and potential applications in materials science or molecular engineering Nguyen et al., 2017.
Synthesis of Analogous Compounds:
- Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, which are structurally related to the requested compound. These compounds showed significant analgesic potency, indicating potential pharmaceutical applications Epstein et al., 1981.
- Sezgin et al. (1993) described the synthesis of macrocyclic ligands similar to the compound , which might have implications in the development of new chemical entities for various applications Sezgin et al., 1993.
Development of Macrocyclic Ligands:
- Parker et al. (1985) reported the synthesis of macrocyclic ligands containing a sub-unit similar to the requested compound, exploring their potential in forming metal complexes. This research may be relevant in catalysis or material science Parker et al., 1985.
Chemical Analysis and Properties:
- Fernández-Fernández et al. (2009) synthesized and characterized Ni(II) complexes of stereo-isomeric hexazamacrocyclic ligands related to the compound, providing insights into their chemical properties and potential applications in coordination chemistry Fernández-Fernández et al., 2009.
Applications in Molecular Synthesis:
- Kılıç et al. (1986) synthesized macrocyclic polyethers containing a group on the aromatic ring, which are structurally analogous to the requested compound, indicating potential applications in synthetic chemistry Kılıç et al., 1986.
Structural Studies:
- Pohl et al. (1995) determined the crystal structure of a compound with a similar complex ring system, offering valuable information for the development of new materials or drugs Pohl et al., 1995.
Exploration of Complex Molecular Systems:
- Liu et al. (2010) isolated new compounds from the root bark of Juglans cathayensis, which are structurally similar to the compound , suggesting potential for discovering new natural products with various applications Liu et al., 2010.
Propiedades
Nombre del producto |
(9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol |
|---|---|
Fórmula molecular |
C26H35NO4 |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
(9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol |
InChI |
InChI=1S/C26H35NO4/c1-31-26-12-8-18-6-10-22(29)16-20-4-2-3-19(27-20)15-21(28)9-5-17-7-11-25(30)23(13-17)24(26)14-18/h7-8,11-14,19-22,27-30H,2-6,9-10,15-16H2,1H3/t19-,20-,21+,22+/m1/s1 |
Clave InChI |
IMHNVGKPQLKSHM-CZYKHXBRSA-N |
SMILES isomérico |
COC1=C2C=C(CC[C@@H](C[C@H]3CCC[C@@H](N3)C[C@H](CCC4=CC2=C(C=C4)O)O)O)C=C1 |
SMILES canónico |
COC1=C2C=C(CCC(CC3CCCC(N3)CC(CCC4=CC2=C(C=C4)O)O)O)C=C1 |
Sinónimos |
(+-)-lythranidine lythranidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-methoxyphenyl)methyl (2S,5R,6S)-6-bromo-6-[(S)-hydroxy-(1-methyltriazol-4-yl)methyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1243380.png)
![(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1243382.png)


![(1S,6S)-1-phenylmethyl-10-(3-pyridylmethyl)-11-oxo-7-thia-10-azaspiro[5.6]dodecane 7,7-dioxide hydrochloride](/img/structure/B1243387.png)

![3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B1243390.png)
![3-(3-Hydroxy-4-methoxyphenyl)-8h-thieno[2,3-b]pyrrolizin-8-one](/img/structure/B1243392.png)
![3-[2-(2-Carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B1243393.png)
![1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2'-sulfamoylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1243394.png)
![3-[(3-Benzyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidin)-1-yl]benzoic acid methyl ester](/img/structure/B1243395.png)
![[4,5-Dihydroxy-9,10-dioxo-3-(3-oxopentanoyl)-9,10-dihydroanthracen-2-yl]acetic acid](/img/structure/B1243396.png)
![6-[2-(2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B1243401.png)